molecular formula C15H15NO6S B4476007 1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid

1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B4476007
M. Wt: 337.3 g/mol
InChI Key: MWHXTIJPACDVRP-UHFFFAOYSA-N
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Description

1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a chromenone moiety, and a sulfonyl group

Future Directions

The future research directions could involve further exploration of the biological activities of “1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxylic acid” and its derivatives. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could potentially have interesting pharmacological applications .

Biochemical Analysis

Biochemical Properties

1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit the activity of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress in cells .

Cellular Effects

The effects of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and survival . By inhibiting this pathway, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth. Furthermore, it affects the expression of genes involved in oxidative stress response, enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxylic acid exerts its effects through several mechanisms. It binds to the active site of bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, the compound acts as an antioxidant by scavenging free radicals and enhancing the activity of antioxidant enzymes . It also modulates gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound maintains its biological activity for several weeks when stored properly. Prolonged exposure to adverse conditions can lead to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and antioxidant activities without causing adverse effects . At higher doses, it can induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for its therapeutic application .

Metabolic Pathways

1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and sulfonation, leading to the formation of various metabolites that are excreted through the urine . These metabolic processes influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxylic acid is transported and distributed through specific transporters and binding proteins . It interacts with organic anion transporters, facilitating its uptake into cells . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxylic acid is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine-4-carboxylic acid with 2-oxochromen-6-yl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide or sulfone derivatives.

Scientific Research Applications

1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

    Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid functional group.

    Chromenone derivatives: Compounds with the chromenone moiety, such as coumarins.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups, like sulfonamides.

Uniqueness: 1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the chromenone moiety, piperidine ring, and sulfonyl group in a single molecule allows for versatile applications and interactions that are not commonly found in other compounds.

Properties

IUPAC Name

1-(2-oxochromen-6-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c17-14-4-1-11-9-12(2-3-13(11)22-14)23(20,21)16-7-5-10(6-8-16)15(18)19/h1-4,9-10H,5-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXTIJPACDVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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